依沙替康甲磺酸盐
描述
依沙替康甲磺酸盐是喜树碱的半合成、水溶性衍生物,喜树碱是从中国树种喜树 (Camptotheca acuminata) 中提取的一种天然生物碱。它以其有效的抗肿瘤活性而闻名,主要用于癌症治疗。 依沙替康甲磺酸盐抑制拓扑异构酶 I,这是一种对 DNA 复制至关重要的酶,从而导致 DNA 损伤和细胞死亡 .
科学研究应用
依沙替康甲磺酸盐在科学研究中有广泛的应用,包括:
化学: 用作研究拓扑异构酶 I 抑制剂的模型化合物。
生物学: 研究其对细胞过程和 DNA 复制的影响。
医学: 主要用于癌症治疗,特别是实体瘤和血液系统恶性肿瘤。
工业: 用于开发新型抗癌药物和制剂 .
作用机制
依沙替康甲磺酸盐通过与拓扑异构酶 I 结合发挥作用,阻止酶执行其 DNA 修复功能。这导致拓扑异构酶 I 和 DNA 之间的可裂解复合物的稳定,抑制 DNA 断裂的重新连接。因此,DNA 复制被阻止,导致 DNA 损伤和凋亡性细胞死亡。 这种机制对快速分裂的癌细胞特别有效 .
生化分析
Biochemical Properties
Exatecan mesylate functions as a topoisomerase I inhibitor by stabilizing the cleavable complex between topoisomerase I and DNA, thereby preventing the religation of DNA breaks. This inhibition disrupts DNA replication and transcription, leading to cell death . The compound interacts with various biomolecules, including DNA and topoisomerase I enzyme, forming a stable ternary complex that hinders the normal enzymatic activity of topoisomerase I . This interaction is crucial for its antitumor efficacy.
Cellular Effects
Exatecan mesylate exerts significant effects on various cell types and cellular processes. It induces DNA damage by inhibiting topoisomerase I, leading to the accumulation of DNA breaks and triggering apoptotic pathways . This compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal DNA replication process. The cellular response to Exatecan mesylate includes cell cycle arrest, apoptosis, and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of Exatecan mesylate involves the inhibition of topoisomerase I activity. By stabilizing the cleavable complex between topoisomerase I and DNA, Exatecan mesylate prevents the religation of DNA breaks, leading to the accumulation of single-strand breaks . This disruption in DNA integrity triggers the activation of DNA damage response pathways, ultimately resulting in cell death. The compound’s ability to inhibit topoisomerase I is a key factor in its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Exatecan mesylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Exatecan mesylate has a terminal elimination half-life of approximately 8 hours and a clearance rate of 2 liters per hour per square meter . The compound’s stability and pharmacokinetics are crucial for its efficacy in cancer treatment. Long-term exposure to Exatecan mesylate can lead to sustained DNA damage and prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of Exatecan mesylate vary with different dosages in animal models. Preclinical studies have demonstrated that the compound exhibits dose-proportional pharmacokinetics, with higher doses leading to increased plasma concentrations and enhanced antitumor activity . High doses of Exatecan mesylate can also result in dose-limiting toxicities, such as neutropenia and thrombocytopenia . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in cancer treatment.
Metabolic Pathways
Exatecan mesylate is involved in various metabolic pathways, primarily through its interaction with topoisomerase I. Unlike other camptothecin derivatives, Exatecan mesylate does not require enzymatic activation, which reduces interindividual variability in its pharmacological and toxicological profiles . The compound’s metabolism and clearance are influenced by its physicochemical properties, contributing to its potent antitumor activity .
Transport and Distribution
The transport and distribution of Exatecan mesylate within cells and tissues are critical for its therapeutic efficacy. The compound is water-soluble, allowing for efficient distribution in the bloodstream and penetration into tumor tissues . Exatecan mesylate’s ability to form stable complexes with topoisomerase I and DNA facilitates its accumulation in cancer cells, enhancing its antitumor effects . The pharmacokinetics of Exatecan mesylate are dose-proportional, with higher doses leading to increased tissue penetration and therapeutic response .
Subcellular Localization
Exatecan mesylate’s subcellular localization is primarily within the nucleus, where it interacts with topoisomerase I and DNA to exert its antitumor effects . The compound’s nuclear localization is essential for its ability to induce DNA damage and inhibit DNA replication. Additionally, Exatecan mesylate’s interaction with the DNA damage response pathway further enhances its cytotoxicity against cancer cells . The compound’s subcellular distribution and targeting signals play a crucial role in its therapeutic efficacy.
准备方法
合成路线和反应条件: 依沙替康甲磺酸盐的合成涉及多个步骤,从 3-氟-4-甲基苯胺开始。中间体是通过酰化、溴化和交叉偶联反应获得的。 该中间体经过重排反应,然后脱保护、缩合和水解,生成依沙替康甲磺酸盐 .
工业生产方法: 依沙替康甲磺酸盐的工业生产遵循类似的合成路线,但经过优化,以提高产量和成本效益。 反应条件经过精心控制,以确保最终产品的纯度和稳定性 .
化学反应分析
反应类型: 依沙替康甲磺酸盐经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生化合物的还原形式 .
相似化合物的比较
依沙替康甲磺酸盐与其他喜树碱类似物(如托泊替康和伊立替康)进行比较。虽然所有这些化合物都抑制拓扑异构酶 I,但依沙替康甲磺酸盐因其更高的效力和水溶性而独一无二。 这使其在临床环境中更有效,更容易给药 .
类似化合物:
托泊替康: 另一种用于癌症治疗的喜树碱类似物。
伊立替康: 一种用于治疗结直肠癌的喜树碱衍生物。
SN-38: 伊立替康的活性代谢物,具有有效的抗肿瘤活性.
属性
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYDYDJHSBMFS-GRGFAMGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168766 | |
Record name | Exatecan mesylate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169869-90-3 | |
Record name | Exatecan mesylate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exatecan mesylate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXATECAN MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DX-8951f (Exatecan Mesylate)?
A1: DX-8951f is a topoisomerase I inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does DX-8951f interact with topoisomerase I?
A2: DX-8951f stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of DNA breaks. [, , , ] This leads to the accumulation of DNA double-strand breaks. [, ]
Q3: What are the downstream effects of topoisomerase I inhibition by DX-8951f?
A3: The accumulation of DNA double-strand breaks disrupts DNA replication and transcription, ultimately triggering apoptotic cell death. [, , , , , ]
Q4: What is the molecular formula and weight of DX-8951f?
A4: The molecular formula of DX-8951f is C24H23FN2O8S · 2H2O (as dihydrate) [, ] and its molecular weight is 554.55 g/mol (anhydrous form) or 590.59 g/mol (dihydrate). []
Q5: Is there any spectroscopic data available for DX-8951f?
A5: The research papers provided do not contain specific spectroscopic data (e.g., NMR, IR) for DX-8951f.
Q6: Is there information available on the material compatibility and stability of DX-8951f under various conditions?
A6: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on material compatibility and stability under various conditions is not discussed.
Q7: Does DX-8951f exhibit any catalytic properties?
A7: DX-8951f is a topoisomerase I inhibitor and does not possess catalytic properties. Its mechanism of action relies on binding and inhibiting the enzyme rather than catalyzing a chemical reaction.
Q8: How does the hexacyclic structure of DX-8951f contribute to its activity compared to other camptothecin derivatives?
A9: DX-8951f's hexacyclic structure contributes to its potent topoisomerase I inhibitory activity. [, , ] While the papers don't directly compare its activity to other camptothecin derivatives based solely on its hexacyclic structure, they consistently highlight its greater potency compared to topotecan and CPT-11. [, , , ]
Q9: Are there any specific structural modifications of DX-8951f that could potentially enhance its activity, potency, or selectivity?
A10: While the provided papers don't delve into specific structural modifications of DX-8951f for enhanced activity or selectivity, they provide insights into modifications of other camptothecin analogs. For instance, increasing lipophilicity through A,B,E-ring modifications is mentioned as a strategy to improve blood stability in other camptothecin derivatives. []
Q10: What is known about the stability of DX-8951f under various conditions?
A11: DX-8951f is a water-soluble compound. [, , , , , ] Research shows that it is metabolized in the liver primarily by CYP3A4 and CYP1A2 enzymes. [] Specific details about its stability under various pH, temperature, or storage conditions are not provided in the research.
Q11: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of DX-8951f?
A12: DX-8951f is typically administered intravenously. [, , , , , , , , , ] One study explored a macromolecular prodrug, DE-310, which utilizes a macromolecular carrier system to improve tumor targeting and prolong exposure to DX-8951f. [, ] Another study mentions a 21-day continuous intravenous infusion as a way to achieve protracted systemic exposure. []
Q12: Is there information available regarding the SHE regulations and compliance of DX-8951f?
A12: The provided research primarily focuses on the pharmacological and clinical aspects of DX-8951f. Information about specific SHE regulations and compliance is not discussed in these papers.
Q13: What is the absorption, distribution, metabolism, and excretion (ADME) profile of DX-8951f?
A14: DX-8951f exhibits linear pharmacokinetics within the tested dose range. [, , ] It is primarily metabolized in the liver by CYP3A4 and CYP1A2 enzymes, [] and excretion is predominantly through feces. [] The terminal elimination half-life varies depending on the administration schedule, ranging from approximately 7 hours for a 30-minute infusion to approximately 8 hours for a weekly infusion. [, ]
Q14: What is the in vitro activity of DX-8951f against various cancer cell lines?
A16: DX-8951f demonstrates potent in vitro cytotoxic activity against a broad range of human tumor cell lines, including lung, colorectal, ovarian, prostate, liver, and pancreatic cancer cells. [, , , , , ]
Q15: Has DX-8951f shown efficacy in in vivo animal models?
A17: Yes, DX-8951f exhibits significant antitumor activity in various human tumor xenograft models in mice, including models of pancreatic, gastric, and lung cancers. [, , , ] It also demonstrates activity in a severe combined immunodeficient (SCID) mouse model of human acute myelogenous leukemia. []
Q16: What are the key findings from clinical trials evaluating DX-8951f?
A18: Clinical trials have investigated DX-8951f in various cancers, including gastric, ovarian, pancreatic, and breast cancers. While it shows some promising activity in Phase I and II trials, [, , , , , , ] a Phase III trial in pancreatic cancer did not demonstrate a survival benefit over gemcitabine alone. [, ]
Q17: What are the known resistance mechanisms associated with DX-8951f?
A19: One study indicated that breast cancer resistance protein (BCRP) might play a role in DX-8951f resistance, as reduced intracellular accumulation of topotecan, another topoisomerase I inhibitor, was linked to BCRP activity in resistant cell lines. []
Q18: What are the main toxicities observed with DX-8951f in preclinical and clinical studies?
A21: The primary dose-limiting toxicity of DX-8951f is myelosuppression, particularly neutropenia. [, , , , , , , , , , , , ] Other common side effects include thrombocytopenia, nausea, vomiting, diarrhea, fatigue, and alopecia. [, , , , , , , , , , ] Two cases of acute pancreatitis were also reported in clinical trials. []
Q19: What drug delivery strategies have been investigated to improve the targeting of DX-8951f to tumor tissues?
A22: One study explored DE-310, a macromolecular prodrug of DX-8951f, designed to exploit the Enhanced Permeability and Retention (EPR) effect for better tumor targeting and prolonged drug exposure. [] Another study investigated a protracted 21-day continuous intravenous infusion of DX-8951f to achieve prolonged systemic exposure. []
Q20: What analytical techniques are commonly used to characterize and quantify DX-8951f?
A24: The research papers mention high-performance liquid chromatography (HPLC) as a method for measuring DX-8951f and its metabolites in plasma and urine samples. [, , , ]
Q21: Is there information available on the environmental impact and degradation of DX-8951f?
A21: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on its environmental impact and degradation pathways is not discussed.
Q22: What are the dissolution and solubility properties of DX-8951f in various media?
A26: DX-8951f is a water-soluble compound. [, , , , , ] Specific details about its dissolution rate and solubility in various media are not provided in the research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。